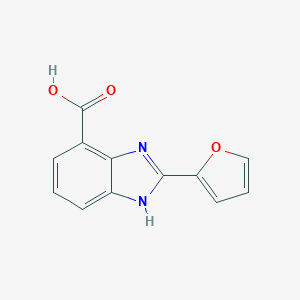

2-(呋喃-2-基)-1H-苯并咪唑-4-羧酸

描述

Synthesis Analysis

The synthesis of furan-substituted benzimidazoles, including 2-(furan-2-yl)-1H-benzimidazole-4-carboxylic acid, involves intricate synthetic routes that have been explored to optimize yields and selectivity. One approach involves the structural characterization of 2-(furan-2-yl)-1-(furan-2-ylmethyl)-1H-benzimidazole and related compounds, highlighting the importance of aromatic interactions and hydrogen bonding in the synthesis and stabilization of these molecules (Geiger et al., 2014).

Molecular Structure Analysis

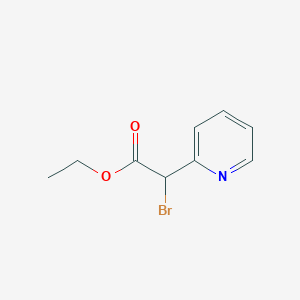

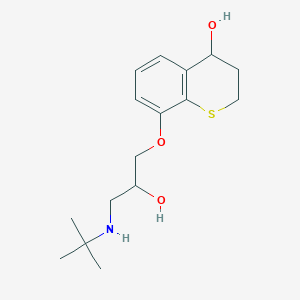

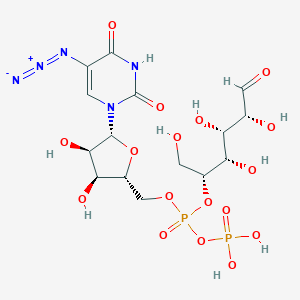

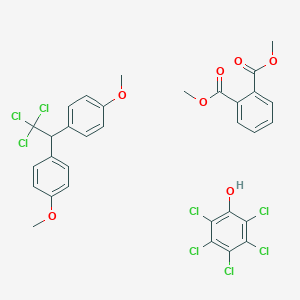

The molecular structure of 2-(furan-2-yl)-1H-benzimidazole-4-carboxylic acid is characterized by its aromatic interactions and the presence of hydrogen bonding, which play crucial roles in its stability and reactivity. The compound exhibits π-π and C-H···π interactions that are essential for its molecular arrangement and properties. These interactions have been quantitatively analyzed through DFT calculations, providing insights into the energy contributions of different molecular interactions (Geiger et al., 2014).

Chemical Reactions and Properties

Furan-substituted benzimidazoles, including 2-(furan-2-yl)-1H-benzimidazole-4-carboxylic acid, participate in various chemical reactions that are central to their utility in synthetic chemistry. These reactions include electrophilic substitution, which allows for the introduction of functional groups into the molecule, expanding its chemical versatility and potential applications. The compound's reactivity is significantly influenced by the presence of the furan and benzimidazole rings, which offer sites for nucleophilic and electrophilic attacks, respectively (El’chaninov et al., 2017).

科学研究应用

抗菌活性

呋喃衍生物,包括该化合物,已被探索其潜在的抗菌特性 . 将呋喃核引入是寻找新药的重要合成技术. 这些化合物对酵母样真菌白色念珠菌表现出良好的抗菌活性 .

抗菌研究

该化合物已用于抗菌研究. 它已被证明可以抑制大肠杆菌和金黄色葡萄球菌 . 这使其成为开发新型抗菌化合物的潜在候选药物。

药物化学

在药物化学领域,呋喃衍生物占据着特殊地位 . 由于呋喃相关药物的显著治疗效果,药物化学家受到启发,创造了许多创新的抗菌剂 .

有机化学

由于呋喃衍生物的合成方法多种多样,并且具有多种结构反应,该化合物在有机化学领域具有广阔的前景 .

三唑-硫醇衍生物的合成

2-(呋喃-2-基)-2-氧代乙酸参与各种三唑-硫醇衍生物的合成. 这些化合物衍生自呋喃-2-羧酸酰肼,在医药和化学研究中具有潜在的应用.

耐药性研究

临床应用抗感染剂耐药性的增加,迫切需要寻找具有不同作用机制的新型抗菌化合物 . 该化合物作为呋喃衍生物,有可能用于该研究领域。

作用机制

Target of Action

2-(Furan-2-yl)-1H-benzimidazole-4-carboxylic acid primarily targets bacterial enzymes and proteins involved in essential cellular processes. These targets often include DNA gyrase and topoisomerase IV, which are crucial for DNA replication and transcription in bacteria . By inhibiting these enzymes, the compound disrupts bacterial DNA processes, leading to cell death.

Mode of Action

The compound interacts with its targets by binding to the active sites of DNA gyrase and topoisomerase IV. This binding inhibits the enzymes’ ability to introduce negative supercoils into DNA, which is necessary for DNA replication and transcription . The inhibition results in the accumulation of DNA breaks and ultimately leads to bacterial cell death.

Biochemical Pathways

The inhibition of DNA gyrase and topoisomerase IV affects several biochemical pathways, primarily those involved in DNA replication, transcription, and repair. The disruption of these pathways leads to the accumulation of DNA damage, triggering the bacterial SOS response, which is a global response to DNA damage. This response can lead to cell cycle arrest and apoptosis .

Result of Action

At the molecular level, the action of 2-(Furan-2-yl)-1H-benzimidazole-4-carboxylic acid results in the inhibition of bacterial DNA replication and transcription. This leads to the accumulation of DNA damage and the activation of the bacterial SOS response. At the cellular level, these effects result in cell cycle arrest and apoptosis, effectively killing the bacterial cells .

Action Environment

Environmental factors such as pH, temperature, and the presence of other compounds can influence the action, efficacy, and stability of 2-(Furan-2-yl)-1H-benzimidazole-4-carboxylic acid. For instance, the compound is more stable and effective at physiological pH and temperature. The presence of certain ions or other compounds can either enhance or inhibit its activity by affecting its binding to the target enzymes .

属性

IUPAC Name |

2-(furan-2-yl)-1H-benzimidazole-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H8N2O3/c15-12(16)7-3-1-4-8-10(7)14-11(13-8)9-5-2-6-17-9/h1-6H,(H,13,14)(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PJIHCVZPLGUTGB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C2C(=C1)NC(=N2)C3=CC=CO3)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H8N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20587666 | |

| Record name | 2-(Furan-2-yl)-1H-benzimidazole-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20587666 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

228.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

124340-76-7 | |

| Record name | 2-(Furan-2-yl)-1H-benzimidazole-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20587666 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[(Diethoxyphosphinyl)methyl]-5-methyl-1H-pyrrole](/img/structure/B58395.png)